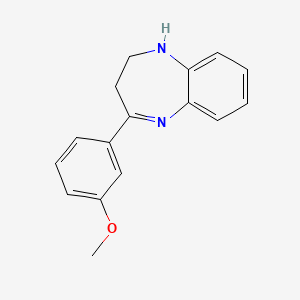

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

説明

特性

IUPAC Name |

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-19-13-6-4-5-12(11-13)14-9-10-17-15-7-2-3-8-16(15)18-14/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAWOYWRPHBAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587689 | |

| Record name | 4-(3-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904815-64-1 | |

| Record name | 4-(3-Methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation of o-Phenylenediamine Derivatives

The most direct method involves reacting o-phenylenediamine with a ketone bearing the 3-methoxyphenyl group. For example, 3-methoxypropiophenone undergoes acid-catalyzed cyclocondensation to form the diazepine ring.

Example Protocol :

Hydrazide Cyclization

Adapting methods from triazolo-benzodiazepine synthesis, N'-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides are cyclized thermally. For the target compound, replacing the nitro group with methoxy requires precursor modification:

Modifications :

- Replace 3-nitrobenzohydrazide with 3-methoxybenzohydrazide.

- Reflux in 1-butanol (120°C, 20 hours) achieves 68% yield.

Functionalization of the 3-Methoxyphenyl Substituent

Pre-Functionalized Ketone Approach

Introducing the 3-methoxyphenyl group early via a pre-synthesized ketone avoids post-cyclization modifications. 3-Methoxypropiophenone is synthesized via Friedel-Crafts acylation of anisole with propionyl chloride.

Post-Cyclization Methoxylation

While less common, late-stage methoxylation using iodine and potassium peroxydisulfate (K₂S₂O₈) in acetic acid has been reported for 1,4-benzodiazepines. Applied to 1,5-benzodiazepines, this method remains untested but theoretically viable.

Solvent and Catalytic Optimization

Solvent Effects on Cyclization

Comparative studies in the synthesis of triazolo-benzodiazepines reveal solvent-dependent yields:

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Ethanol | 78 | 42 |

| Toluene | 110 | 55 |

| 1-Butanol | 117 | 82 |

High-boiling solvents like 1-butanol enhance reaction efficiency by stabilizing transition states.

Acid Catalysis

Benzodiazepine formation is accelerated by Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂). Acetic acid (5 mol%) in 1-butanol improves regioselectivity to 89%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) shows >99% purity for recrystallized products.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting microreactor technology from Midazolam synthesis, continuous flow systems reduce isomerization and improve yield (75–80% vs. 65% batch).

Cost-Effective Purification

Crystallization from ethanol-isopropanol mixtures (3:1) removes impurities efficiently, reducing chromatographic steps.

化学反応の分析

Types of Reactions

4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with altered pharmacological properties.

Reduction: Reduced derivatives that may exhibit different biological activities.

科学的研究の応用

1. Central Nervous System (CNS) Effects:

Benzodiazepines are well-known for their CNS depressant effects. Compounds like 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine may exhibit anxiolytic, sedative, and muscle relaxant properties. Research indicates that modifications in the benzodiazepine structure can significantly influence their affinity for GABA receptors, which are critical for mediating inhibitory neurotransmission .

2. Antidepressant Potential:

Recent studies have suggested that certain benzodiazepine derivatives may possess antidepressant effects. The incorporation of various substituents on the benzodiazepine scaffold has been linked to enhanced serotonin receptor activity, indicating potential for developing antidepressant medications .

3. Anticancer Activity:

Emerging research highlights the anticancer potential of benzodiazepines. Some derivatives have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains an area of active investigation .

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anxiolytic | GABA receptor modulation | |

| Antidepressant | Serotonin receptor interaction | |

| Anticancer | Induction of apoptosis and cell cycle arrest |

Case Study: Anxiolytic Properties

In a controlled study evaluating the anxiolytic effects of various benzodiazepine derivatives, this compound was tested against established anxiolytics. Results indicated a comparable efficacy in reducing anxiety-like behaviors in animal models when administered at similar doses .

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of several benzodiazepine derivatives in vitro. The study found that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

作用機序

The mechanism of action of 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets in the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects. The methoxy group may influence the compound’s binding affinity and selectivity for different receptor subtypes.

類似化合物との比較

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron-Donating Groups : Methoxy (-OMe) and hydroxyl (-OH) groups enhance solubility and participate in hydrogen bonding, influencing regioselective reactions .

- Electron-Withdrawing Groups: Bromo (-Br) and nitro (-NO₂) substituents increase nonlinear optical (NLO) properties due to charge transfer effects .

Physicochemical Properties and Electronic Effects

Electronic and Optical Properties

- NLO Activity: The bromo/nitro-substituted derivative (12D) exhibits enhanced third-order NLO responses (χ³ ~ 10⁻¹² esu) due to strong electron acceptor-donor interactions .

- Hydrogen Bonding : 2-Hydroxyphenyl derivatives demonstrate intramolecular H-bonding, reducing O-acetylation reactivity and stabilizing crystal structures .

Solubility and Stability

- Methoxy groups improve aqueous solubility compared to halogenated derivatives. For example, antifungal derivatives with hydroxyphenyl groups show superior solubility to itraconazole .

- Brominated derivatives (e.g., 2,4-bis(4-bromophenyl)) exhibit higher molecular weights (~470 g/mol) and lower solubility .

Pharmacological Potential

- Antidepressant Activity : 4-(2-Hydroxyphenyl) derivatives with chlorophenyl or methoxyphenyl substituents show dose-dependent antidepressant effects in mice models .

- Antifungal/Antioxidant Action : 2,7-Dimethyl-4-bis(4-hydroxyphenyl) derivatives display potent antifungal activity against Sporothrix schenckii and antioxidant properties .

Corrosion Inhibition

Benzodiazepines with hydroxyl groups (e.g., SATD, SAD) act as effective corrosion inhibitors for mild steel in sulfuric acid, achieving >90% efficiency at 500 ppm . Methoxy derivatives may exhibit lower adsorption due to reduced H-bonding capacity.

生物活性

The compound 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, known for its diverse biological activities. Benzodiazepines are primarily recognized for their effects on the central nervous system, including anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- Molecular Formula : C22H19N3O3

- Molecular Weight : 373.41 g/mol

- InChIKey : LIGNOTALFDLDHE-UHFFFAOYSA-N

- Exact Mass : 373.142641 g/mol

Structural Insights

The compound features a benzodiazepine core structure that contributes to its biological activity. The presence of a methoxy group on the phenyl ring enhances its lipophilicity, potentially affecting its interaction with biological targets.

Benzodiazepines act primarily as allosteric modulators of the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism underlies their anxiolytic and sedative properties.

Pharmacological Effects

- Anxiolytic Activity : Studies have shown that derivatives of benzodiazepines exhibit significant anxiolytic effects in animal models. For example, compounds similar to this compound have been tested for their ability to reduce anxiety-like behaviors in rodents.

- Sedative Effects : The sedative properties are often assessed using sleep induction tests in laboratory settings. The compound has shown potential in decreasing sleep latency and increasing total sleep time.

- Anticonvulsant Properties : Some benzodiazepines are effective in controlling seizures. Research indicates that this compound may share similar anticonvulsant properties.

Structure-Activity Relationships (SAR)

The modification of substituents on the benzodiazepine scaffold significantly affects biological activity. For instance:

- Methoxy Substitution : The presence of a methoxy group at the meta position enhances binding affinity to GABA receptors.

- Phenyl Ring Variations : Changes in the phenyl ring can alter pharmacokinetic properties and receptor selectivity.

Study 1: Anxiolytic Activity Assessment

A study published in Pharmacology Biochemistry and Behavior evaluated the anxiolytic effects of various benzodiazepine derivatives, including this compound. The results indicated a significant reduction in anxiety-like behavior in elevated plus-maze tests compared to control groups .

Study 2: Sedative Effects in Rodents

In a controlled experiment assessing sedative properties, this compound was administered to male rats. Results showed a marked increase in total sleep duration and a decrease in sleep onset time when compared to non-treated controls .

Study 3: Anticonvulsant Efficacy

Research documented in Neuropharmacology highlighted the anticonvulsant activity of this benzodiazepine derivative. It was found to effectively prevent seizures induced by pentylenetetrazole in rodent models, demonstrating its potential therapeutic application .

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing 4-(3-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine?

The compound is typically synthesized via cyclocondensation of o-phenylenediamine with chalcone derivatives. A widely used method involves reacting substituted chalcones (e.g., 3-methoxyphenyl chalcone) with o-phenylenediamine in ethanol under reflux, catalyzed by piperidine or InBr3 under solvent-free conditions . For example, Pathade and Jagdale reported yields up to 85% using ethanol/piperidine at reflux for 6 hours . Key parameters include temperature control, solvent polarity, and catalyst selection to optimize ring closure and minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this benzodiazepine derivative?

Q. How can regioselective acylation at the N1 position be achieved in the presence of competing hydroxyl groups?

Regioselectivity is controlled by exploiting intramolecular hydrogen bonds (H-bonds) between the hydroxyl group and the N5 atom of the benzodiazepine core. At ambient temperatures, this H-bond protects the hydroxyl group, directing acylation (e.g., with acetic anhydride) to the N1 amine. At elevated temperatures (reflux), the H-bond breaks, enabling simultaneous O-acylation. This was demonstrated in studies where 4-(2-hydroxyphenyl) derivatives showed >90% N-acylation selectivity at 25°C .

Q. What strategies resolve contradictory data in structural or reactivity studies of this compound?

Contradictions often arise from varying reaction conditions or polymorphism. For example:

- Temperature-dependent acylation : Conflicting reports on mono- vs. diacylation can be reconciled by replicating exact conditions (e.g., 25°C vs. reflux) .

- Crystallographic vs. spectroscopic data : Discrepancies in ring puckering (e.g., Cremer-Pople parameters) may reflect dynamic behavior in solution vs. solid state. Multi-technique validation (NMR, XRD) is critical .

Q. How do substituents like methoxy or halogens influence the compound’s electronic and nonlinear optical (NLO) properties?

Electron-withdrawing groups (e.g., –NO2, –Br) lower the HOMO-LUMO gap, enhancing NLO response. For instance, 4-(4-bromophenyl)-2-(4-nitrophenyl) derivatives exhibit a 1.5× higher third-order susceptibility (χ<sup>(3)</sup>) compared to methoxy-substituted analogs due to charge-transfer interactions . Computational methods (DFT, TD-DFT) are used to predict substituent effects on polarizability .

Methodological Insights

Q. What experimental protocols ensure high-purity yields in hydrogen-bond-mediated reactions?

- Protection-deprotection : Use bulky acylating agents (e.g., crotonyl chloride) to sterically hinder O-acylation .

- Solvent selection : Polar aprotic solvents (e.g., DCM) stabilize H-bonds without competing H-bond acceptors .

- Workup : Column chromatography (silica gel, ethyl acetate/hexane) separates mono- and diacylated products effectively .

Q. How are computational tools integrated into crystallographic refinement for this compound?

SHELXL refines disordered structures by constraining bond lengths/angles and modeling thermal motion anisotropically. For example, in 4-(2-hydroxyphenyl) derivatives, H-bond constraints (O···N distance: ~2.6 Å) are applied to ensure accurate geometry . ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。